5-(3-Aminopropyl)-2-methoxyphenol hydrochloride
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Overview
Description
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of an aminopropyl group attached to a methoxyphenol structure, with the hydrochloride salt form enhancing its solubility in water.
Mechanism of Action
Target of Action
Similar compounds such as 3-aminopropyltriethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Mode of Action
Similar compounds like aptes can be used for covalent attaching of organic films to metal oxides such as silica and titania . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the properties of the target surfaces.
Biochemical Pathways
Similar compounds like aptes are known to be involved in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . This suggests that the compound might affect pathways related to surface functionalization and bonding.
Pharmacokinetics
Similar compounds like magnetic iron oxide nanoparticles have been studied for their pharmacokinetics . These studies suggest that factors such as the size and charge of the nanoparticles, the nature of the polymers and any molecules attached to their surface, among others, can influence their pharmacokinetics .
Result of Action
Similar compounds like aptes have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro . This suggests that the compound might have a non-toxic effect on certain cell types.
Action Environment
Similar compounds like aptes are known to be used in a variety of environments, including in the presence of oxygen plasma . This suggests that the compound might be stable and effective in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-2-methoxyphenol hydrochloride typically involves the reaction of 2-methoxyphenol with 3-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: This compound also contains an aminopropyl group but differs in its silane structure.
3-Aminopropyltrimethoxysilane: Similar to the above, with a trimethoxysilane group.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains both aminoethyl and aminopropyl groups.
Uniqueness
5-(3-Aminopropyl)-2-methoxyphenol hydrochloride is unique due to its combination of an aminopropyl group with a methoxyphenol structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds, making it a versatile tool in scientific research.
Properties
IUPAC Name |
5-(3-aminopropyl)-2-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-5-4-8(3-2-6-11)7-9(10)12;/h4-5,7,12H,2-3,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDRSEGSFYGZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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